N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has garnered attention due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide typically involves the reaction of 2-methyl-3-oxo-1H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-methyl-3-oxo-1H-pyrazole+acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential pharmacological applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
185451-40-5 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.157 |
IUPAC Name |
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3,8H,1-2H3,(H,7,10) |
InChI Key |
XOEUXYDLUOUFKP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=O)N(N1)C |
Synonyms |
Acetamide, N-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
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